![molecular formula C11H18O2 B14497633 (Bicyclo[3.3.1]nonan-1-yl)acetic acid CAS No. 63296-90-2](/img/structure/B14497633.png)
(Bicyclo[3.3.1]nonan-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bicyclo[331]nonan-1-yl)acetic acid is a bicyclic compound featuring a nonane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[3.3.1]nonan-1-yl)acetic acid typically involves the construction of the bicyclo[3.3.1]nonane core followed by functionalization to introduce the acetic acid moiety. One common method involves the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation . This method is particularly useful for synthesizing the bicyclo[3.3.1]nonan-9-one cores, which can then be further functionalized to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Bicyclo[3.3.1]nonan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the acetic acid moiety.
Substitution: Substitution reactions can introduce different substituents on the bicyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(Bicyclo[3.3.1]nonan-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Derivatives of bicyclo[3.3.1]nonane have shown promise as anticancer agents.
Industry: The compound can be used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (Bicyclo[3.3.1]nonan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bicyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonan-9-one: This compound shares the bicyclic core but differs in functional groups.
Bicyclo[4.3.0]nonene: Another bicyclic compound with a different ring system.
Bicyclo[3.1.0]hexane: A smaller bicyclic compound with different chemical properties.
Uniqueness
(Bicyclo[3.3.1]nonan-1-yl)acetic acid is unique due to its specific combination of a bicyclic core and an acetic acid moiety. This combination provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Propriétés
Numéro CAS |
63296-90-2 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
2-(1-bicyclo[3.3.1]nonanyl)acetic acid |
InChI |
InChI=1S/C11H18O2/c12-10(13)8-11-5-1-3-9(7-11)4-2-6-11/h9H,1-8H2,(H,12,13) |
Clé InChI |
GQJZEGCWVLTTPF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCCC(C1)(C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


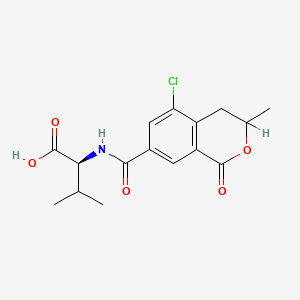

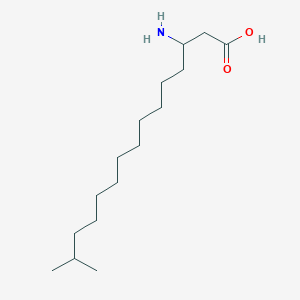
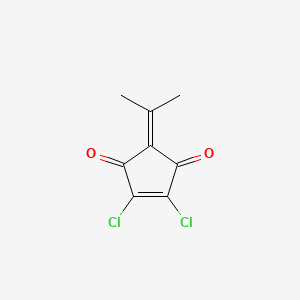
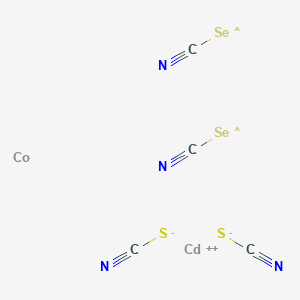
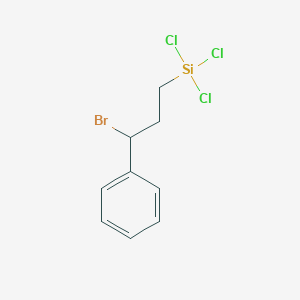
![1-(1-Ethoxyethyl)-4-iodobicyclo[2.2.1]heptane](/img/structure/B14497587.png)
![2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14497594.png)
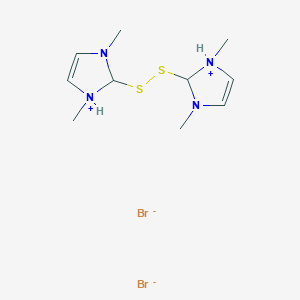
![2-[(1-Chloropropan-2-yl)oxy]propanoic acid](/img/structure/B14497616.png)
![N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine](/img/structure/B14497618.png)
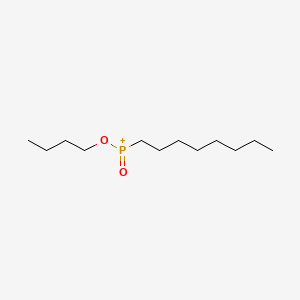

![Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14497639.png)
